molecular formula C20H19N3O2 B5594076 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

Cat. No.: B5594076
M. Wt: 333.4 g/mol
InChI Key: PACPHBIBQHVQKU-UHFFFAOYSA-N
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Description

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound that features a quinazolinone core structure

Scientific Research Applications

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a furan-2-yl-substituted intermediate, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Mechanism of Action

The mechanism by which 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylanilino)-7-(thiophen-2-yl)-7,8-dihydro-6H-quinazolin-5-one
  • 2-(2,4-dimethylanilino)-7-(pyridin-2-yl)-7,8-dihydro-6H-quinazolin-5-one

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12-5-6-16(13(2)8-12)22-20-21-11-15-17(23-20)9-14(10-18(15)24)19-4-3-7-25-19/h3-8,11,14H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACPHBIBQHVQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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